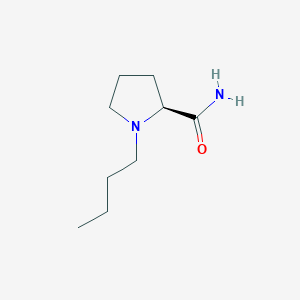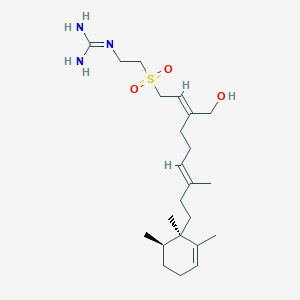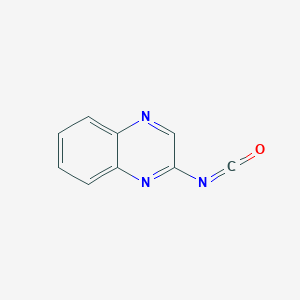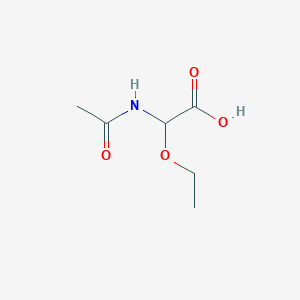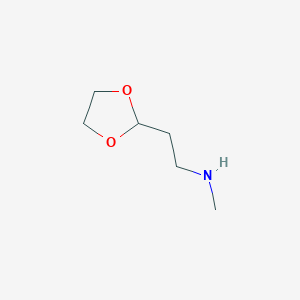
2-(N-Methyl-2-aminoethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of dioxolane derivatives is often achieved through reactions involving precursors with the necessary functional groups to form the dioxolane ring. For example, the synthesis of N,N-bis(2-{[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]amino}ethyl)N',N'-dihydroxyethanediimidamide (H2L) and its complexes is described, indicating the use of dioxime ligands to form mononuclear complexes with various metal ions . Another related compound, N,N-Bis(2-{[(2-methyl-2-phenyl-1,3-dioxolan-4-yl)methyl]amino}ethyl)N',N'-dihydroxyethanediimidamide (LH2), is synthesized and its complexes with metal ions are obtained, suggesting a similar approach to the synthesis of dioxolane derivatives .
Molecular Structure Analysis
The molecular structure of dioxolane derivatives is characterized by the presence of the 1,3-dioxolane ring. The papers describe the coordination of metal ions to the ligands through nitrogen atoms, which is a common feature in the chemistry of vic-dioximes . The structure of these compounds is further elucidated using various spectroscopic techniques, including IR, NMR, and UV-Visible spectroscopy, which are essential tools for determining the molecular structure of such compounds.
Chemical Reactions Analysis
The chemical reactivity of dioxolane derivatives can be inferred from the reactions they undergo to form complexes with metal ions. The formation of mononuclear complexes with Co2+, Ni2+, Cu2+, Zn2+, and Cd2+ ions indicates that these dioxolane derivatives can act as ligands, coordinating through their nitrogen atoms . The ability to form stable complexes with metal ions is a significant aspect of the chemical reactivity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxolane derivatives are closely related to their molecular structure and the substituents attached to the dioxolane ring. The papers provide information on the properties of the synthesized compounds and their complexes through elemental analyses, magnetic susceptibility measurements, conductivity, and thermogravimetric analysis . These properties are crucial for understanding the behavior of these compounds in different environments and for their potential applications.
Scientific Research Applications
Synthesis of Complex Molecules
- Compounds related to 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane have been utilized in the synthesis of vic-dioxime complexes, demonstrating their role in forming mononuclear complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). These complexes have potential applications in catalysis and materials science due to their unique structural properties (Canpolat & Kaya, 2005).
Pharmaceutical Intermediates
- The use of triphenylmethyl (trityl) amino protecting group in the synthesis of ketomethylene analogues of peptides showcases the role of dioxolane derivatives in pharmaceutical synthesis. These compounds serve as intermediates for the development of novel therapeutic agents (Johnson & Miller, 2009).
Polymer Science
- Dioxolane-based polymers have been explored for their thermal behavior, indicating their potential in creating materials with specific thermal properties. The study of polymethacrylates with a 1,3-dioxolane ring highlights this application, revealing insights into the degradation and stability of these polymers (Ilter et al., 2002).
Organic Synthesis Catalysts
- Bismuth compounds have been used in the synthesis of dioxolanes, dioxanes, and dioxepines, with 1,3-dioxolane derivatives acting as crucial intermediates. This application underscores the versatility of dioxolane compounds in facilitating organic synthesis processes (Podgorski et al., 2010).
Agricultural Chemistry
- Novel dioxolane ring compounds have been synthesized and shown to possess significant fungicidal and herbicidal activities. These studies highlight the potential of dioxolane derivatives in developing new agrochemicals to manage phytopathogen diseases (Min et al., 2022).
properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-3-2-6-8-4-5-9-6/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUQKDDUUOFCNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621008 |
Source


|
| Record name | 2-(1,3-Dioxolan-2-yl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142753-10-4 |
Source


|
| Record name | 2-(1,3-Dioxolan-2-yl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(N-Methyl-2-aminoethyl)-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)
![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)

![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)


![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)
